6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
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Overview
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the reduction of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the amine group can be replaced or modified using various reagents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reduction: this compound
Scientific Research Applications
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways are still under investigation, but it is believed to influence metabolic flux and alter the levels of key metabolites, thereby affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound is a precursor in the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid:
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester: A structurally similar compound with different chemical properties and uses.
Uniqueness
This compound is unique due to its specific amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H |
InChI Key |
NBFBNGYYBBZFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl |
Origin of Product |
United States |
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